molecular formula C28H22O7 B1654844 (-)-AmpelopsinA CAS No. 280561-81-1

(-)-AmpelopsinA

Cat. No.: B1654844
CAS No.: 280561-81-1
M. Wt: 470.5
InChI Key: LHUHHURKGTUZHU-MUUFRUSVSA-N
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Description

(-)-AmpelopsinA is a complex organic compound with a unique structure. It is a natural product found in plants such as Hopea utilis, Hopea parviflora, and Vateria indica

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in synthetic chemistry have made it possible to produce this compound on a larger scale using optimized reaction pathways and industrial-grade reagents .

Chemical Reactions Analysis

Types of Reactions

(-)-AmpelopsinA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The hydroxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenyl derivatives.

Scientific Research Applications

(-)-AmpelopsinA has several scientific research applications:

    Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (-)-AmpelopsinA involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: A curcuminoid antioxidant found in turmeric and torch ginger.

    Naphthalene, 1,2,3,4-tetrahydro-: A related compound with a simpler structure and different chemical properties.

Uniqueness

(-)-AmpelopsinA stands out due to its complex structure and the presence of multiple hydroxyphenyl groups.

Properties

CAS No.

280561-81-1

Molecular Formula

C28H22O7

Molecular Weight

470.5

IUPAC Name

(1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol

InChI

InChI=1S/C28H22O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26-34H/t23-,26-,27-,28+/m1/s1

InChI Key

LHUHHURKGTUZHU-MUUFRUSVSA-N

SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@@H](C3=C4[C@H]([C@@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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